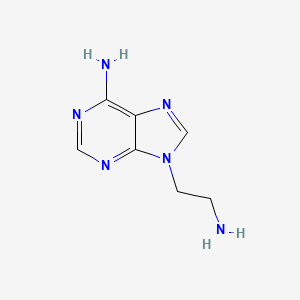

9H-Purine-9-ethanamine, 6-amino-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

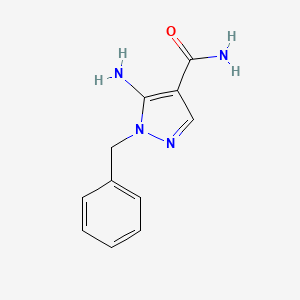

The synthesis of derivatives of 9H-Purine-9-ethanamine, 6-amino-, has been explored in various studies to enhance their potential as anticancer agents. In one study, the synthesis involved the condensation of 9-amino-6-(methylthio)-9H-purine with carbonyl compounds, followed by hydride reduction to yield compounds with different substituents, such as 2-pyrrolylmethyl and trihydroxybutyl derivatives . Another approach included the catalytic hydrogenation of 6-cyanomethylenepurine derivatives, which were obtained by substituting 6-chloropurine derivatives with α-cyanoacetamide and ethyl cyanoacetate, leading to the formation of α-(aminomethylene)-9H-purine-6-acetamide and its ethyl ester . These methods demonstrate the versatility in synthesizing various derivatives of 9H-Purine-9-ethanamine, 6-amino-, which can be further modified to investigate their biological activities.

Molecular Structure Analysis

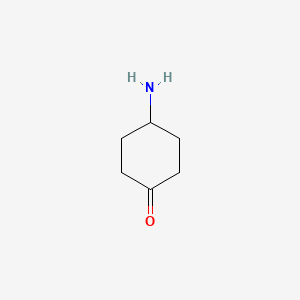

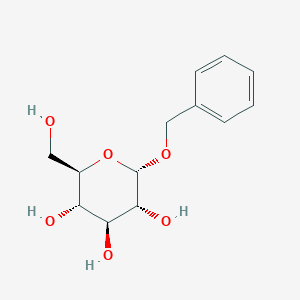

The molecular structure of 9H-Purine-9-ethanamine, 6-amino-, and its derivatives is characterized by the presence of a purine ring, which is a crucial component for biological activity. The modifications at the 9-position of the purine ring, such as the introduction of substituted amino groups, are significant as they can influence the interaction of these compounds with enzymatic sites . The structural variations, including the addition of alkyl, aryl, and other functional groups, are designed to target specific enzymatic functions and potentially improve the anticancer properties of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9H-Purine-9-ethanamine, 6-amino- derivatives include condensation, hydride reduction, alkylation, cyclization, and substitution reactions . For instance, the alkylation of the 9-acetyl derivative of 9-amino-6-(methylthio)-9H-purine with 4-chlorobutyl acetate followed by saponification yielded a 4-hydroxybutyl derivative . Additionally, the substitution of α-(aminomethylene)-9-(tetrahydrofuran)-9H-purine-6-acetamide with amines led to the formation of N-alkyl- and N-arylamines, which could be further treated with acid to yield N-substituted α-(aminomethylene)-9H-purine-6-acetamides . These reactions are critical for the generation of a diverse array of compounds for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-Purine-9-ethanamine, 6-amino-, derivatives are influenced by the substituents attached to the purine core. Although the specific physical properties such as melting points, solubility, and stability are not detailed in the provided data, the chemical properties can be inferred based on the functional groups present. For example, the presence of hydroxybutyl and pyrrolidinyl groups suggests potential differences in polarity, hydrophilicity, and reactivity compared to the parent compound . The introduction of aminomethylene groups can also affect the acidity and basicity of the molecule, which may influence its interaction with biological targets . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds.

科学的研究の応用

Synthesis Techniques

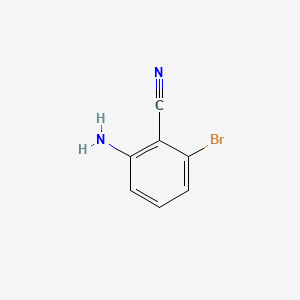

- Facile Synthesis Approaches: A high-yielding synthesis method for 6-cyano-9-substituted-9H-purines was developed, showcasing a one-step process with triethyl orthoformate or triethyl orthopropionate, leading to various derivatives (Al‐Azmi et al., 2001).

- Diverse Synthetic Routes: Multiple pathways to synthesize 9-(2-fluorobenzyl)-6-methylamino-9H-purine were reported, including methods like methylamination, alkylation, and Dimroth rearrangement, highlighting the versatility in synthesizing such compounds (Kelley & McLean, 1986).

Biological Applications and Studies

- Exploring Anticancer Potential: Synthesis of various 9-(substituted amino)-6-(methylthio)-9H-purines was undertaken to investigate their potential anticancer activity, focusing on reversible or irreversible enzymatic binding (Temple et al., 1975).

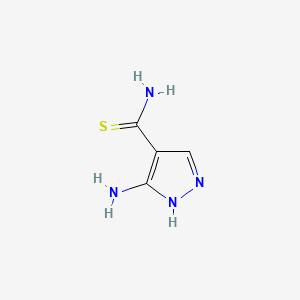

- Cobalt(III) Complexes Study: Research into cobalt(III) complexes with purine-6-thione derivatives provided insights into coordination chemistry and potential applications in material science or biochemistry (Yamanari et al., 1996).

- Purine Derivatives for Plant Growth Regulation: A study synthesized various purine derivatives, exploring their potential as plant-growth regulators, indicating applications in agriculture and horticulture (El-Bayouki et al., 2013).

- Antibacterial Evaluation: Investigation into 1,2,4-Triazole compounds containing purine moiety revealed potential antibacterial properties, suggesting applications in developing new antimicrobial agents (Govori, 2017).

Safety And Hazards

特性

IUPAC Name |

9-(2-aminoethyl)purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGYBDUMTIQRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193300 |

Source

|

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Purine-9-ethanamine, 6-amino- | |

CAS RN |

40293-19-4 |

Source

|

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040293194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)